Ethenylphosphonic acid;1-ethylimidazole
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Overview
Description
Ethenylphosphonic acid;1-ethylimidazole is a compound that combines the properties of ethenylphosphonic acid and 1-ethylimidazole Ethenylphosphonic acid is an organophosphorus compound with a vinyl group attached to a phosphonic acid moiety, while 1-ethylimidazole is a derivative of imidazole with an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenylphosphonic acid;1-ethylimidazole typically involves the reaction of ethenylphosphonic acid with 1-ethylimidazole under controlled conditions. One common method is to mix the two reactants in a suitable solvent, such as methanol or ethanol, and heat the mixture to promote the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethenylphosphonic acid;1-ethylimidazole can undergo various chemical reactions, including:
Oxidation: The vinyl group in ethenylphosphonic acid can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated phosphonic acid derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated phosphonic acid derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Ethenylphosphonic acid;1-ethylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological systems.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethenylphosphonic acid;1-ethylimidazole involves its interaction with molecular targets such as enzymes and receptors. The vinyl group and the imidazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Vinylphosphonic acid: Similar to ethenylphosphonic acid but without the imidazole moiety.
1-Methylimidazole: Similar to 1-ethylimidazole but with a methyl group instead of an ethyl group.
2-Ethylimidazole: Another derivative of imidazole with an ethyl group attached to a different nitrogen atom.
Uniqueness
Ethenylphosphonic acid;1-ethylimidazole is unique due to the combination of the vinyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
820208-12-6 |
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Molecular Formula |
C7H13N2O3P |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
ethenylphosphonic acid;1-ethylimidazole |
InChI |
InChI=1S/C5H8N2.C2H5O3P/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h3-5H,2H2,1H3;2H,1H2,(H2,3,4,5) |
InChI Key |
WDVVYMOIPSYKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1.C=CP(=O)(O)O |
Origin of Product |
United States |
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